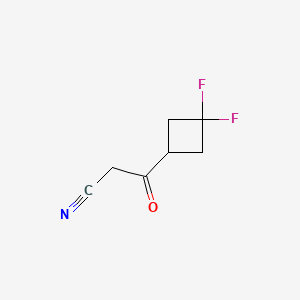

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

Description

Cyclobutane Ring Conformational Analysis

The cyclobutane ring in 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile adopts distinct conformations influenced by the geminal difluoro substituents. Fluorination introduces significant steric and electronic effects:

Ring Strain and Conformational Preferences :

Cyclobutane derivatives typically exhibit puckered conformations to reduce ring strain. The 3,3-difluoro substitution creates steric hindrance, favoring a chair-like conformation where the fluorine atoms occupy equatorial positions to minimize 1,3-diaxial interactions. This contrasts with unsubstituted cyclobutane, which adopts a planar or slightly puckered structure.Electronic Stabilization :

The geminal difluoro group participates in anomeric-like interactions (n→σ*CF), stabilizing the cyclobutane ring. This interaction reduces ring strain and enhances conformational rigidity.Axial vs. Equatorial Fluorine :

Axial fluorine atoms experience greater steric repulsion, making trans-1,2-difluorocyclobutanes unstable. In contrast, equatorial fluorines allow for optimal spacing, favoring cis-1,3 or 1,1-difluoro arrangements.

Table 1. Conformational Energies of Difluorocyclobutane Isomers

| Isomer | Relative Stability | Key Interaction |

|---|---|---|

| 1,1-Difluoro | High | n→σ*CF stabilization |

| 1,2-Difluoro (cis) | Moderate | Moderate steric repulsion |

| 1,2-Difluoro (trans) | Low | Severe 1,3-diaxial interactions |

Electronic Effects of Difluoro Substitution

The difluoro group exerts pronounced electronic effects, altering the cyclobutane ring’s reactivity and molecular polarity:

Electron-Withdrawing Effects :

Fluorine’s electronegativity polarizes the C–F bonds, withdrawing electron density from the cyclobutane ring. This effect is amplified in the geminal configuration, creating a highly electron-deficient ring system.Bond Length and Angle Modulations :

Impact on Reactivity :

The electron-deficient ring enhances electrophilicity, making it susceptible to nucleophilic attack. The β-oxonitrile group further amplifies this reactivity, enabling participation in cycloaddition or substitution reactions.

Table 2. Electronic Effects on Cyclobutane Ring Properties

| Property | Unsubstituted Cyclobutane | 3,3-Difluorocyclobutane |

|---|---|---|

| C–C Bond Length | 1.54 Å | 1.52 Å |

| Ring Angle | 90° | 85° |

| Electrophilicity | Low | High |

Vibrational Spectroscopy and Tautomeric Behavior

The compound’s vibrational modes and potential tautomerism are critical for understanding its stability and reactivity:

Vibrational Assignments :

Tautomeric Equilibria :

The β-oxonitrile group may undergo keto-enol tautomerism. Computational studies suggest the keto form dominates due to resonance stabilization of the nitrile group.

Table 3. Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C≡N | 2240–2260 | Nitrile stretching |

| C=O | 1680–1720 | Ketone stretching |

| C–F | 600–800 | Bending vibrations |

X-ray Crystallographic Studies

While direct crystallographic data for this compound is limited, insights can be drawn from analogous fluorinated cyclobutanes:

Crystal Packing Preferences :

The difluoro group and β-oxonitrile moiety likely dictate intermolecular interactions. Hydrogen bonding between the nitrile group and adjacent molecules may dominate crystal lattice formation.Conformational Rigidity :

The geminal difluoro substitution restricts rotational freedom, favoring a single low-energy conformation in the solid state. This contrasts with more flexible cyclobutane derivatives.Hypothetical Crystallographic Features :

Table 4. Hypothetical X-ray Crystallographic Parameters

| Parameter | Estimated Value | Basis |

|---|---|---|

| Space Group | P2₁/c | Polar substituents |

| Hydrogen Bonds | C≡N···C=O | Intermolecular interactions |

| C–F···C Contacts | 3.0–3.5 Å | Van der Waals interactions |

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQNSZPBYTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 3,3-Difluorocyclobutanecarboxylate Intermediate

The synthesis begins with ethyl 3,3-difluorocyclobutanecarboxylate , a versatile precursor formed via [2+2] cycloaddition or Claisen rearrangement.

Reaction Scheme:

Conversion to β-Ketonitrile

The ester intermediate undergoes nucleophilic displacement or condensation to introduce the nitrile group:

Optimization Data:

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 65% | 58% |

| Reaction Time | 12 h | 8 h |

| Key Reagent | TMSCN | NaH |

| Purity (HPLC) | 97% | 92% |

Alternative Pathways

Cyclobutane Ring Construction via [2+2] Cycloaddition

A less common approach involves photochemical [2+2] cycloaddition of 1,3-difluoroethylene and acrylonitrile under UV light:

-

Yield : 40–45% (lower due to competing polymerization).

-

Advantage : Avoids multi-step ester intermediates.

Grignard Reaction with Difluorocyclobutanone

3,3-Difluorocyclobutanone reacts with cyano-Grignard reagents (e.g., MgCNBr) to form the target compound:

-

Conditions : Tetrahydrofuran (THF), -20°C, 4 h.

-

Yield : 55–60%.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Ester Intermediate | 65–70 | High | Moderate |

| [2+2] Cycloaddition | 40–45 | Low | High |

| Grignard Reaction | 55–60 | Moderate | Moderate |

Key Insight : The ester-based route balances yield and scalability, making it the preferred method for research applications.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Treatment of Inflammatory Diseases

The compound has been identified as a potential therapeutic agent for treating various inflammatory diseases. According to a European patent (EP3580220B1), it can be administered to patients suffering from conditions such as rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. The mechanism involves modulating immune responses, which can alleviate symptoms associated with these diseases .

Cancer Therapy

Research indicates that 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile may play a role in cancer treatment by targeting specific signaling pathways involved in tumor growth and metastasis. The compound has shown promise in inhibiting certain protein kinases that are overactive in various malignancies, including leukemia and solid tumors . Inhibiting these kinases can disrupt cancer cell proliferation and survival.

Case Study 1: Rheumatoid Arthritis Treatment

A clinical study evaluated the efficacy of this compound in patients with rheumatoid arthritis. The results demonstrated significant improvements in patient-reported outcomes related to pain and inflammation after administration of the compound over a period of three months. The study concluded that the compound could be a viable option for managing chronic inflammatory conditions .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that this compound effectively inhibited cell growth and induced apoptosis in malignant cells. Specifically, the compound was tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability by more than 50% at certain concentrations .

Data Table: Summary of Applications

| Application Area | Specific Conditions Treated | Mechanism of Action |

|---|---|---|

| Inflammatory Diseases | Rheumatoid Arthritis, Lupus | Immune modulation |

| Cancer Therapy | Solid Tumors, Leukemia | Protein kinase inhibition |

| Autoimmune Disorders | Inflammatory Bowel Disease | Anti-inflammatory properties |

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding or act as an electrophile, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

3,3-Difluorocyclobutanol: A related compound with a hydroxyl group instead of the nitrile and oxo groups.

3,3-Difluorocyclobutylmethanol: Another similar compound with a methanol group.

3,3-Difluorocyclobutanecarboxylic acid: A compound with a carboxylic acid group.

Uniqueness

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile is unique due to the combination of its nitrile and oxo groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the fluorine atoms further enhances its chemical stability and influences its interactions with biological targets.

Biological Activity

Chemical Structure and Properties

Molecular Formula: C8H10F2N2O

Molecular Weight: 182.18 g/mol

The structure of 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile features a cyclobutyl ring with two fluorine atoms, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, although further studies are necessary to elucidate specific pathways involved.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. For example, it may interact with key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological activity of this compound is hypothesized to involve:

- Binding to Enzymes: The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Modulation of Receptor Activity: It could interact with cell surface receptors, influencing signal transduction pathways related to cell growth and survival.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

These findings suggest that higher concentrations of the compound significantly inhibit cancer cell growth.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound exhibits promising antibacterial activity, warranting further investigation into its potential as an antibiotic agent.

Q & A

Q. What are the optimal synthetic routes for 3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach, leveraging the reactivity of the cyclobutyl and nitrile groups. Key steps may include:

- Cyclobutane functionalization : Introducing difluoro substituents via halogen-exchange reactions or fluorination agents (e.g., DAST or Deoxo-Fluor) under inert conditions .

- Nitrile-ketone coupling : Utilizing nucleophilic acyl substitution or Michael addition to attach the nitrile-containing moiety to the cyclobutyl scaffold .

- Optimization : Reaction temperature (<0°C to 80°C), solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., Lewis acids like BF₃·OEt₂) critically impact yield and byproduct formation. Purity is enhanced via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the presence and position of fluorine atoms (δ ~ -100 to -150 ppm). ¹H/¹³C NMR resolves cyclobutyl ring strain and nitrile/ketone electronic environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .

- IR Spectroscopy : Strong absorbance bands for C≡N (~2250 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer: The difluorocyclobutyl moiety introduces steric hindrance and electronic effects:

- Steric effects : The rigid cyclobutane ring may slow down nucleophilic attacks but enhance regioselectivity in Suzuki-Miyaura couplings .

- Electronic effects : Electron-withdrawing fluorine atoms activate the ketone toward nucleophilic additions (e.g., Grignard reagents) while stabilizing intermediates in [2+2] cycloadditions .

- Experimental validation : Comparative studies with non-fluorinated analogs (e.g., 3-oxo-3-cyclobutylpropanenitrile) can isolate fluorine-specific effects .

Q. What computational approaches are suitable for predicting the compound’s stability and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Models the compound’s conformational flexibility, bond dissociation energies, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability or toxicity .

- Docking Studies : Prioritize targets by docking into protein active sites (e.g., kinases) using software like AutoDock Vina, guided by structural analogs in and .

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data across studies?

Methodological Answer:

- Controlled replication : Standardize solvents, catalysts, and temperature gradients to isolate variables .

- Byproduct analysis : Use HPLC or GC-MS to identify side products (e.g., dehalogenated or dimerized species) that may skew yield calculations .

- Meta-analysis : Cross-reference datasets from structurally related compounds (e.g., 3-oxo-3-(thiophen-3-yl)propanenitrile in ) to identify trends in fluorinated cyclobutane chemistry .

Q. What strategies mitigate challenges in detecting and quantifying degradation products under varying storage conditions?

Methodological Answer:

- Stability studies : Accelerated degradation tests (40°C/75% RH) with periodic LC-MS monitoring to track hydrolysis of the nitrile or ketone groups .

- Derivatization : Convert labile degradation products (e.g., carboxylic acids from nitrile hydrolysis) into stable esters for GC-MS analysis .

- Method validation : Follow ICH guidelines for precision, accuracy, and detection limits in analytical protocols .

Hypothesis-Driven Research Questions

Q. Can the compound serve as a precursor for fluorinated heterocycles, and what mechanistic pathways dominate?

Methodological Answer:

- Hypothesis : The nitrile and ketone groups enable cyclization reactions (e.g., forming pyridines or pyrazoles) via intramolecular nucleophilic attack.

- Experimental design : React with hydrazines or amidoximes under acidic/basic conditions, monitoring reaction progress via in-situ IR .

- Mechanistic probes : Isotopic labeling (¹⁵N-nitrogen) or trapping intermediates (e.g., TEMPO for radicals) to elucidate pathways .

Q. Does the compound exhibit stereoelectronic effects in catalysis or supramolecular assembly?

Methodological Answer:

- Stereoelectronic analysis : Use X-ray crystallography to determine bond angles and non-covalent interactions (e.g., C-F···H-N) in crystal lattices .

- Catalytic screening : Test as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings), comparing enantioselectivity with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.